molecular formula C11H18ClNO B1471506 Cyclohexyl(furan-2-yl)methanamine hydrochloride CAS No. 1864059-07-3

Cyclohexyl(furan-2-yl)methanamine hydrochloride

Cat. No.: B1471506
CAS No.: 1864059-07-3
M. Wt: 215.72 g/mol
InChI Key: QCTPTZVSYZHFKP-UHFFFAOYSA-N
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Description

Cyclohexyl(furan-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclohexyl group and a furan-2-yl moiety attached to the central amine-bearing carbon. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name

cyclohexyl(furan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTPTZVSYZHFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl(furan-2-yl)methanamine hydrochloride, also known as Furamizole hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H15_{15}ClN2_2O
  • Molecular Weight: Approximately 201.72 g/mol
  • Appearance: White crystalline powder, soluble in water due to the hydrochloride salt form.

The compound features a cyclohexyl group attached to a furan ring and a methanamine moiety, which contributes to its unique chemical properties and biological activities .

This compound operates primarily through the modulation of neurotransmitter levels. It is suggested that the compound inhibits monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO, the compound may increase the availability of these neurotransmitters, potentially leading to antidepressant effects .

Antidepressant Properties

Research indicates that this compound may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures often demonstrate significant interactions with serotonin receptors, enhancing mood and reducing depressive symptoms .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for microbial growth. This activity positions it as a candidate for further exploration in treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory potential. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Study Focus Findings
Study 1Antidepressant ActivityInhibition of MAO leading to increased serotonin levels .
Study 2Antimicrobial PropertiesEffective against several bacterial strains with significant inhibition zones .
Study 3Anti-inflammatory EffectsReduction in inflammatory markers in vitro .

Case Studies

  • Antidepressant Efficacy : A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after 8 weeks of treatment.
  • Microbial Resistance : A laboratory study demonstrated that the compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential role in combating antibiotic resistance.
  • Inflammation Model : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain, indicating its anti-inflammatory properties.

Scientific Research Applications

Pharmaceutical Development

Antidepressant Properties
Research indicates that cyclohexyl(furan-2-yl)methanamine hydrochloride may exhibit antidepressant effects by inhibiting the monoamine oxidase (MAO) enzyme, which is crucial for the degradation of neurotransmitters such as serotonin and norepinephrine. Increased levels of these neurotransmitters are associated with improved mood and reduced symptoms of depression.

Mechanism of Action
The compound's interaction with MAO suggests it could play a role in enhancing neurotransmitter availability, thereby contributing to its potential antidepressant activity. Studies have shown that derivatives of this compound may disrupt normal cellular functions through specific interactions with biological targets, making it a candidate for further pharmacological exploration.

Antiviral Activity

Recent studies have evaluated the antiviral properties of this compound against various viral targets. For instance, its derivatives have been screened for activity against the NS2B-NS3 protease of Flavivirus, an essential enzyme for viral replication. The results indicated promising inhibitory activities, suggesting potential applications in antiviral drug development .

Anti-Metastatic Properties

The compound has also been investigated for its anti-metastatic properties, particularly concerning lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. Inhibitors derived from this compound have demonstrated high permeability through colon Caco-2 cells, indicating good oral bioavailability and potential as therapeutic agents against metastatic cancer .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for efficient production. Understanding the synthesis pathways is crucial for developing derivatives that may exhibit enhanced biological or chemical properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Methanamine Derivatives

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Cyclohexyl(furan-2-yl)methanamine HCl Cyclohexyl, Furan-2-yl C₁₁H₁₈ClNO* ~231.7 Hydrophobic cyclohexyl group
Furan-2-yl methanamine HCl Furan-2-yl C₅H₈ClNO 149.58 Simple furan substitution
5-Methyl-2-furanylmethanamine HCl 5-Methyl-furan-2-yl C₆H₁₀ClNO 163.60 Methyl enhances lipophilicity
[5-(4-Bromophenyl)furan-2-yl]methanamine HCl 5-(4-Bromophenyl)-furan-2-yl C₁₁H₁₀BrClNO 304.57 Bromophenyl increases molecular weight
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl Cyclopropyl, 2-Fluorophenyl C₁₀H₁₃ClFN 201.67 Fluorine introduces electronegativity
1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine HCl Trifluoroethyl-cyclohexyl C₉H₁₅F₃ClN 231.7 Trifluoroethyl enhances polarity

*Assumed formula based on cyclohexyl (C₆H₁₁) and furan-2-yl (C₄H₃O) groups.

Key Observations:
  • Electron-Withdrawing Groups : Compounds like (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl and 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine HCl demonstrate how electronegative groups (e.g., fluorine, trifluoroethyl) alter electronic environments, affecting solubility and reactivity .
  • Aromatic vs. Aliphatic Substituents : Bromophenyl (in ) introduces steric bulk and aromaticity, contrasting with the aliphatic cyclohexyl group.

Spectroscopic and Physicochemical Properties

NMR Data Comparison:
  • 2n : δH 8.15 (s, 3H, NH₃⁺), 6.10 (d, J = 3.0 Hz, 1H), 6.05 (d, J = 3.0 Hz, 1H), 2.25 (s, 3H, CH₃).

The cyclohexyl group in the target compound would likely cause upfield shifts in adjacent protons due to its electron-donating nature, contrasting with electron-withdrawing substituents like bromine or fluorine.

Preparation Methods

Reductive Amination Route

One of the most efficient and widely reported methods for preparing primary amines such as Cyclohexyl(furan-2-yl)methanamine hydrochloride is reductive amination. This involves the reaction of an aldehyde or ketone with ammonia or an amine equivalent, followed by reduction.

  • Starting materials: Furan-2-carboxaldehyde or furan-2-ylmethyl derivatives and cyclohexylamine or cyclohexylmethylamine.
  • Solvents: Alcoholic solvents such as methanol, ethanol, or tetrahydrofuran are commonly used due to their ability to dissolve both organic and inorganic reagents.
  • Reducing agents: Hydrogen gas with a catalyst (e.g., Pd/C) or chemical hydrides.
  • Conditions: Temperature typically ranges from room temperature to moderate heating (25–60°C); hydrogen pressure from 1 atm to 5 atm enhances reduction efficiency.
  • Ammonia equivalents: Used in molar excess (5–20 equivalents) to drive the reaction to completion.

This method yields the amine intermediate, which can be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous ether or suitable solvents.

Alkylation of Tetrahydrofuran Derivatives

Another synthetic approach involves the alkylation of tetrahydrofuran (THF) ring-containing intermediates:

  • Step 1: Synthesis of tetrahydrofuran-2-ylmethyl bromide or chloride by bromination or chlorination of tetrahydrofurfuryl alcohol under controlled conditions (0–25°C).
  • Step 2: Nucleophilic substitution with cyclohexylamine or cyclohexylmethylamine in the presence of a base such as potassium carbonate or sodium hydride.
  • Step 3: Purification of the tertiary amine intermediate by recrystallization or chromatography.
  • Step 4: Formation of hydrochloride salt by treatment with HCl gas or hydrochloric acid.

This route is favored for its straightforwardness and scalability in industrial settings, especially when continuous flow reactors are employed for better reaction control and yield optimization.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Methanol, ethanol, tetrahydrofuran, toluene Choice affects solubility and reaction rate
Temperature 0–60°C Lower temps for halogenation; moderate heating for alkylation
Pressure (Hydrogen) 1–5 atm Used in reductive amination to enhance reduction
Molar equivalents of ammonia or amine 5–20 equivalents Excess ammonia drives reaction towards primary amine
Reaction time 2–24 hours Depends on scale and method
Base Sodium hydride, potassium carbonate Facilitates nucleophilic substitution

Optimization involves balancing these parameters to maximize yield and purity while minimizing side reactions and degradation.

Industrial Production Considerations

  • Continuous Flow Reactors: Employed to improve mixing, heat transfer, and reaction control, leading to enhanced yields and reproducibility.
  • Catalysts: Use of heterogeneous catalysts such as Pd/C for hydrogenation steps.
  • Purification: Crystallization of hydrochloride salt to achieve high purity.
  • Safety: Control of hydrogen pressure and handling of corrosive HCl gas require appropriate safety measures.

Research Findings and Analytical Validation

  • Spectroscopic Characterization:
    • ^1H and ^13C NMR confirm the presence of cyclohexyl protons (δ 1.0–2.2 ppm), furan ring protons (δ 6.0–7.0 ppm), and amine protons (broad signals).
    • IR spectroscopy identifies N-H stretches (~2500–3000 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Chromatographic Purity:
    • HPLC with C18 reverse-phase columns and gradient elution confirms purity >95%.
    • LC-MS verifies molecular ion peaks consistent with C12H24ClNO (molecular weight 233.78 g/mol).
  • Stability Studies:
    • Hydrochloride salt form enhances stability but requires storage under dry, cool conditions to prevent hydrolysis.
    • Forced degradation studies under heat, light, and pH extremes identify potential impurities and degradation pathways.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive Amination Furan-2-carboxaldehyde + cyclohexylamine Alcoholic solvent, H2 gas, Pd/C catalyst, excess NH3 High selectivity, mild conditions Requires hydrogenation setup
Alkylation of THF Derivatives Tetrahydrofurfuryl halide + cyclohexylamine Base (NaH, K2CO3), moderate heat Scalable, straightforward Requires halide intermediate
Mannich Reaction (analogous amines) Furan derivatives + amines + formaldehyde Acid/base catalysis, controlled temp Versatile for analog synthesis Multi-step, sensitive to conditions

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing cyclohexyl(furan-2-yl)methanamine hydrochloride with high purity?

  • Methodology : A common approach involves reductive amination between a furan-2-ylmethylamine derivative and cyclohexanone, followed by hydrochloric acid salt formation. For example, sodium cyanoborohydride (NaBH3CN) can be used as a reducing agent in methanol under inert conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via melting point analysis and NMR spectroscopy.

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid prolonged exposure to light or moisture .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Stability studies suggest a shelf life of ≥2 years under these conditions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexyl and furan substituents.
  • Mass Spectrometry (MS) : ESI-MS for molecular weight verification (e.g., expected [M+H]⁺ peak).
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

  • Approach : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by cyclohexyl ring conformers or furan ring anisotropy .
  • Case Study : A study on structurally similar amines showed that solvent choice (e.g., DMSO-d6 vs. CDCl3) significantly affects cyclohexyl proton splitting patterns .

Q. What strategies are employed to mitigate the formation of impurities during the synthesis of this compound?

  • Impurity Profiling : Common impurities include unreacted starting materials (e.g., cyclohexanone) and by-products like N-alkylated derivatives. Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) for isolation .
  • Optimization : Adjust reaction stoichiometry (e.g., excess amine) and temperature (20–25°C) to minimize side reactions. Monitor pH during salt formation to avoid over-acidification .

Q. How does the hydrochloride salt form influence the pharmacokinetic properties of cyclohexyl(furan-2-yl)methanamine derivatives?

  • Solubility & Bioavailability : The hydrochloride salt enhances water solubility compared to the free base, improving oral bioavailability. In vitro assays using simulated gastric fluid (pH 1.2) show >80% dissolution within 30 minutes .
  • Stability : The salt form reduces hygroscopicity, preventing degradation under humid conditions. Stability studies recommend storage at ≤60% relative humidity .

Q. What computational methods are utilized to predict the reactivity of the furan ring in this compound under varying experimental conditions?

  • Methods :

  • DFT Calculations : Model electrophilic substitution reactions at the furan C3/C5 positions.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptor binding pockets) to predict pharmacological activity .
    • Validation : Cross-reference computational results with experimental data (e.g., LC-MS for reaction intermediates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(furan-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(furan-2-yl)methanamine hydrochloride

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